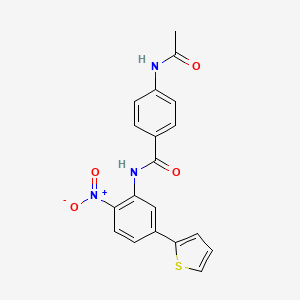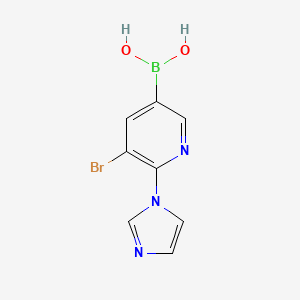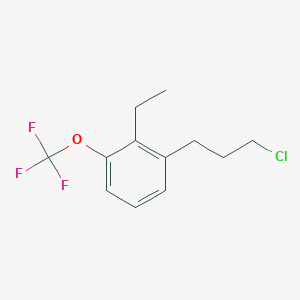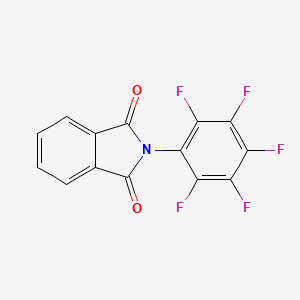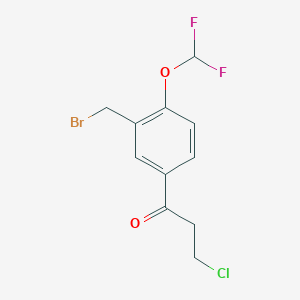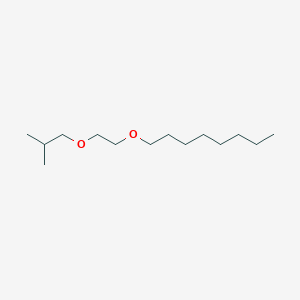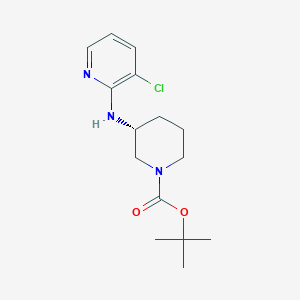![molecular formula C9H8FN3O2 B14072332 4-Fluoro-2,2-dimethyl-7-nitro-2H-benzo[d]imidazole](/img/structure/B14072332.png)
4-Fluoro-2,2-dimethyl-7-nitro-2H-benzo[d]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-2,2-dimethyl-7-nitro-2H-benzo[d]imidazole is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, organic synthesis, and material science
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2,2-dimethyl-7-nitro-2H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-fluoro-2-nitroaniline with 2,2-dimethyl-1,3-dioxolane in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
4-Fluoro-2,2-dimethyl-7-nitro-2H-benzo[d]imidazole undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of 4-amino-2,2-dimethyl-7-nitro-2H-benzo[d]imidazole.
Substitution: Formation of substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
4-Fluoro-2,2-dimethyl-7-nitro-2H-benzo[d]imidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activity.
Industry: Used in the development of advanced materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-Fluoro-2,2-dimethyl-7-nitro-2H-benzo[d]imidazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The fluorine atom enhances the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparación Con Compuestos Similares
Similar Compounds
4-Fluoro-2,2-dimethyl-2H-benzo[d]imidazole: Lacks the nitro group, resulting in different reactivity and applications.
2,2-Dimethyl-7-nitro-2H-benzo[d]imidazole: Lacks the fluorine atom, affecting its biological activity and chemical properties.
Uniqueness
4-Fluoro-2,2-dimethyl-7-nitro-2H-benzo[d]imidazole is unique due to the presence of both fluorine and nitro groups, which enhance its reactivity and potential applications in various fields. The combination of these functional groups makes it a versatile compound for research and industrial applications.
Propiedades
Fórmula molecular |
C9H8FN3O2 |
|---|---|
Peso molecular |
209.18 g/mol |
Nombre IUPAC |
4-fluoro-2,2-dimethyl-7-nitrobenzimidazole |
InChI |
InChI=1S/C9H8FN3O2/c1-9(2)11-7-5(10)3-4-6(13(14)15)8(7)12-9/h3-4H,1-2H3 |
Clave InChI |
WGIVLWIFPOJTQK-UHFFFAOYSA-N |
SMILES canónico |
CC1(N=C2C(=CC=C(C2=N1)F)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2-Chloroethyl)sulfanyl]-1,2-dimethoxybenzene](/img/structure/B14072253.png)

